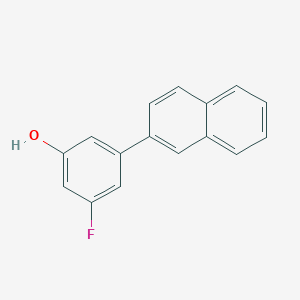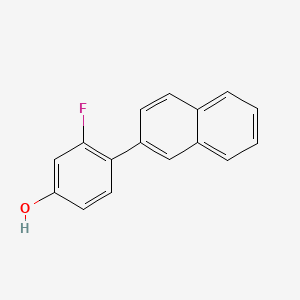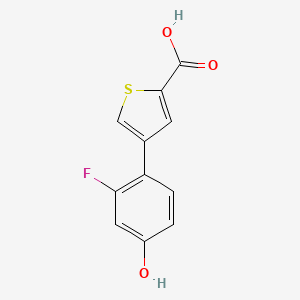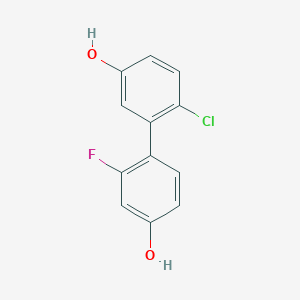
4-(4-Chloro-3-methylphenyl)-2-fluorophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Chloro-3-methylphenyl)-2-fluorophenol, 95% (4-CMPF) is a synthetic compound with a wide range of applications in scientific research. It is a colorless, crystalline solid with a melting point of 101-102°C and is highly soluble in water. 4-CMPF is a versatile compound with a wide range of applications in the fields of organic synthesis, analytical chemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
4-(4-Chloro-3-methylphenyl)-2-fluorophenol, 95% has a wide range of applications in scientific research. It is used in the synthesis of pharmaceuticals, pesticides, and other organic compounds. It is also used as a reagent in analytical chemistry, as a chromogenic agent in immunoassays, and as a fluorescent probe in biochemistry. Additionally, 4-(4-Chloro-3-methylphenyl)-2-fluorophenol, 95% is used in the synthesis of polymers, as a catalyst in organic synthesis, and as a ligand in coordination chemistry.
Wirkmechanismus
4-(4-Chloro-3-methylphenyl)-2-fluorophenol, 95% acts as an inhibitor of enzymes involved in the metabolism of drugs. It has been shown to inhibit the action of cytochrome P450 enzymes, which are involved in the metabolism of drugs in the liver. Additionally, 4-(4-Chloro-3-methylphenyl)-2-fluorophenol, 95% has been shown to inhibit the action of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects
4-(4-Chloro-3-methylphenyl)-2-fluorophenol, 95% has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the action of cytochrome P450 enzymes, which can lead to an increase in the concentration of drugs in the body. Additionally, 4-(4-Chloro-3-methylphenyl)-2-fluorophenol, 95% has been shown to inhibit the action of monoamine oxidase, which can lead to an increase in the concentration of neurotransmitters in the body.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-(4-Chloro-3-methylphenyl)-2-fluorophenol, 95% in laboratory experiments has several advantages. It is a highly soluble compound, which makes it easy to use in a variety of experiments. Additionally, it is a versatile compound with a wide range of applications in organic synthesis, analytical chemistry, and pharmacology. However, there are some limitations to its use in laboratory experiments. 4-(4-Chloro-3-methylphenyl)-2-fluorophenol, 95% is a toxic compound and must be handled with care. Additionally, it is a relatively expensive compound, which can limit its use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for the use of 4-(4-Chloro-3-methylphenyl)-2-fluorophenol, 95% in scientific research. It could be used in the development of new pharmaceuticals or pesticides. Additionally, it could be used in the development of new analytical methods or as a fluorescent probe in biochemistry. It could also be used in the development of new polymers or as a catalyst in organic synthesis. Finally, it could be used as a ligand in coordination chemistry.
Synthesemethoden
4-(4-Chloro-3-methylphenyl)-2-fluorophenol, 95% is synthesized through a three-step process. The first step involves the reaction of 4-chloro-3-methylphenol with fluoroacetic acid in the presence of a base such as potassium carbonate. This reaction yields 4-chloro-3-methyl-2-fluorophenol. The second step involves the reaction of the intermediate with sodium hydroxide to yield 4-(4-chloro-3-methylphenyl)-2-fluorophenol. The third step involves the purification of the product by recrystallization.
Eigenschaften
IUPAC Name |
4-(4-chloro-3-methylphenyl)-2-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO/c1-8-6-9(2-4-11(8)14)10-3-5-13(16)12(15)7-10/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYOGOJYBGVVKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)O)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80684322 |
Source


|
| Record name | 4'-Chloro-3-fluoro-3'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261918-30-2 |
Source


|
| Record name | 4'-Chloro-3-fluoro-3'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














